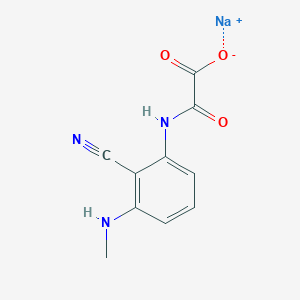
Acetic acid, ((2-cyano-3-(methylamino)phenyl)amino)oxo-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de WY-41195 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. Les conditions réactionnelles comprennent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir les transformations chimiques souhaitées. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en garantissant la rentabilité et l'extensibilité .
Analyse Des Réactions Chimiques
WY-41195 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants comme le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme l'hydroxyde de sodium ou l'acide chlorhydrique.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants comme l'éthanol ou le méthanol, et des catalyseurs comme le palladium sur carbone. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de recherche scientifique
WY-41195 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle dans des études de réactivité chimique et de mécanismes réactionnels.
Biologie : Il est utilisé dans des études de processus cellulaires et de voies de signalisation, en particulier celles impliquant les mastocytes.
Industrie : Il est utilisé dans le développement de nouveaux médicaments et formulations antiallergiques
5. Mécanisme d'action
WY-41195 exerce ses effets en stabilisant les membranes des mastocytes, ce qui empêche la libération d'histamine et d'autres médiateurs inflammatoires. Cette action contribue à réduire les réactions allergiques et la bronchoconstriction. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'afflux de calcium dans les mastocytes et la suppression des voies de signalisation qui conduisent à l'activation des mastocytes .
Applications De Recherche Scientifique
WY-41195 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chemical reactivity and reaction mechanisms.
Biology: It is used in studies of cellular processes and signaling pathways, particularly those involving mast cells.
Industry: It is used in the development of new antiallergic drugs and formulations
Mécanisme D'action
WY-41195 exerts its effects by stabilizing mast cell membranes, which prevents the release of histamine and other inflammatory mediators. This action helps to reduce allergic reactions and bronchoconstriction. The molecular targets and pathways involved include the inhibition of calcium influx into mast cells and the suppression of signaling pathways that lead to mast cell activation .
Comparaison Avec Des Composés Similaires
WY-41195 est similaire à d'autres composés antiallergiques comme le cromoglycate de disodium et la lodoxamide tromethamine. Il est plus puissant et plus efficace pour stabiliser les membranes des mastocytes et inhiber la bronchoconstriction réflexe. Cela en fait un candidat prometteur pour le développement de nouveaux traitements antiallergiques .
Composés similaires
- Cromoglycate de disodium
- Lodoxamide tromethamine
- Analogues du cromoglycate de sodium
WY-41195 se distingue par sa puissance et son efficacité supérieures par rapport à ces composés similaires .
Propriétés
Numéro CAS |
63365-44-6 |
|---|---|
Formule moléculaire |
C10H8N3NaO3 |
Poids moléculaire |
241.18 g/mol |
Nom IUPAC |
sodium;2-[2-cyano-3-(methylamino)anilino]-2-oxoacetate |
InChI |
InChI=1S/C10H9N3O3.Na/c1-12-7-3-2-4-8(6(7)5-11)13-9(14)10(15)16;/h2-4,12H,1H3,(H,13,14)(H,15,16);/q;+1/p-1 |
Clé InChI |
FWVLHWWSLPWDCF-UHFFFAOYSA-M |
SMILES |
CNC1=C(C(=CC=C1)NC(=O)C(=O)[O-])C#N.[Na+] |
SMILES canonique |
CNC1=C(C(=CC=C1)NC(=O)C(=O)[O-])C#N.[Na+] |
Synonymes |
(2-cyano-3-(methylamino)phenyl)oxoacetate (2-cyano-3-(methylamino)phenyl)oxoacetic acid (2-cyano-3-(methylamino)phenyl)oxoacetic acid sodium salt acetic acid, ((2-cyano-3-(methylamino)phenyl)amino)oxo-, monosodium salt Wy 41,195 Wy 41195 Wy-41,195 Wy-41195 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















